Tirofiban HCl
Overview
Description
Tirofiban hydrochloride is a hydrochloride. It contains a tirofiban.
Tirofiban Hydrochloride is the hydrochloride salt form of tirofiban, a non-peptide tyrosine derivative with anticoagulant property. Tirofiban antagonizes fibrinogen binding to the platelet cell surface receptor, glycoprotein (GP) IIb/IIIA complex, one of the two purinergic receptors activated by ADP. The antagonism prevents adenylyl cyclase activation, which mediated via GP IIb/IIIa receptor complex, and results in decreased levels of cAMP and thereby interferes with platelet membrane function and subsequent platelet-platelet interaction, release of platelet granule constituents and prolongation of bleeding time.
Tyrosine analog and PLATELET GLYCOPROTEIN GPIIB-IIIA COMPLEX antagonist that inhibits PLATELET AGGREGATION and is used in the treatment of ACUTE CORONARY SYNDROME.
See also: Tirofiban (has active moiety).
Mechanism of Action
Target of Action
Tirofiban Hydrochloride primarily targets the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor plays a crucial role in platelet aggregation and clot formation .
Mode of Action
Tirofiban Hydrochloride is a non-peptide reversible antagonist of the platelet GP IIb/IIIa receptor . It inhibits the interaction of fibrinogen with the GP IIb/IIIa receptor, which is the major platelet surface receptor involved in platelet aggregation . By blocking this receptor, Tirofiban Hydrochloride helps prevent the formation of blood clots .
Biochemical Pathways
The GP IIb/IIIa receptor is a key player in the platelet aggregation pathway . When Tirofiban Hydrochloride inhibits this receptor, it disrupts the pathway and prevents platelets from sticking together to form clots. This action reduces the risk of thrombotic cardiovascular events in patients with non-ST elevation acute coronary syndrome .
Pharmacokinetics
Tirofiban Hydrochloride has a protein binding of approximately 65% . It undergoes minimal metabolism and is eliminated through urine and feces . The half-life of Tirofiban Hydrochloride is about 2 hours , indicating that it is rapidly cleared from the body.
Result of Action
The molecular and cellular effects of Tirofiban Hydrochloride’s action primarily involve the prevention of blood clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . By inhibiting platelet aggregation, Tirofiban Hydrochloride reduces the risk of thrombotic cardiovascular events .
Action Environment
The action of Tirofiban Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s overall health status, the presence of other medications, and individual patient characteristics. It’s also important to note that Tirofiban Hydrochloride should be used with caution in patients with a history of bleeding diathesis, major surgical procedure, or severe physical trauma within the previous month .
Biochemical Analysis
Biochemical Properties
Tirofiban Hydrochloride plays a significant role in biochemical reactions. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor . This receptor is a major platelet surface receptor involved in platelet aggregation . By inhibiting this receptor, Tirofiban Hydrochloride prevents fibrinogen from binding to the GP IIb/IIIa receptor, thus blocking platelet aggregation .
Cellular Effects
Tirofiban Hydrochloride has profound effects on various types of cells and cellular processes. It prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery . It influences cell function by inhibiting platelet aggregation, which is a crucial step in the formation of a clot .
Molecular Mechanism
The mechanism of action of Tirofiban Hydrochloride involves its interaction with biomolecules at the molecular level. It acts as a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor . This receptor is the major platelet surface receptor involved in platelet aggregation . By inhibiting this receptor, Tirofiban Hydrochloride prevents the formation of thrombi, which are the major atherosclerotic complications in the development, progression, and resolution of acute ischemic stroke .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tirofiban Hydrochloride change over time. It has been shown to reduce ischemic events at 48 hours following infusion when compared to standard heparin therapy . It inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner .
Dosage Effects in Animal Models
The effects of Tirofiban Hydrochloride vary with different dosages in animal models. For instance, it has been demonstrated to cross the placenta in pregnant rats and rabbits . Although the doses employed in these studies were a multiple of those used in human beings, no adverse effects on the offspring in both animals have been seen .
Metabolic Pathways
Tirofiban Hydrochloride is involved in metabolic pathways that involve the GP IIb/IIIa receptor. It acts as a non-peptide reversible antagonist of this receptor, preventing fibrinogen from binding to it and thus blocking platelet aggregation .
Transport and Distribution
Tirofiban Hydrochloride is transported and distributed within cells and tissues. It is cleared from the plasma largely by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban Hydrochloride .
Subcellular Localization
The subcellular localization of Tirofiban Hydrochloride is primarily at the platelet glycoprotein (GP) IIb/IIIa receptor, where it acts as a non-peptide reversible antagonist . This receptor is the major platelet surface receptor involved in platelet aggregation .
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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